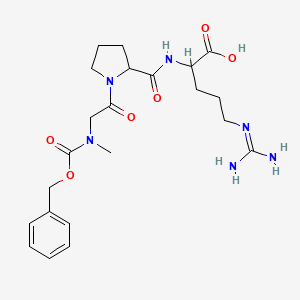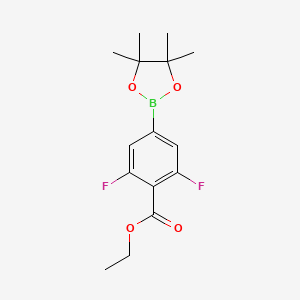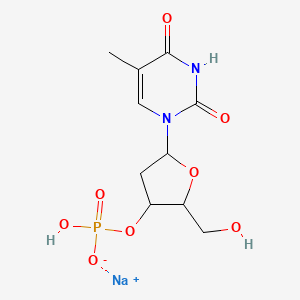
5-Amino-2-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 5-position and an isopropyl group at the 2-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-isopropylbenzonitrile typically involves the nitration of 2-isopropylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 2-Isopropylbenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Formation of 5-nitro-2-isopropylbenzonitrile.
Reduction: Formation of 5-amino-2-isopropylbenzylamine.
Substitution: Formation of halogenated derivatives like 5-bromo-2-isopropylbenzonitrile.
Aplicaciones Científicas De Investigación
5-Amino-2-isopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Amino-2-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the isopropyl group can influence the compound’s hydrophobic interactions and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of an isopropyl group.
5-Amino-2-chlorobenzonitrile: Contains a chlorine atom at the 2-position.
5-Amino-2-methylbenzonitrile: Features a methyl group at the 2-position.
Uniqueness
5-Amino-2-isopropylbenzonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and binding interactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
5-amino-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 |
Clave InChI |
AQBCFZNNXGXTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)


![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)


![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)

